1,2-Diisopropyl 3-methyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diisopropyl 3-methyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate typically involves the annulation of the pyrrole ring to the isoquinoline moiety or vice versa . One common method is the use of a domino reaction, which allows for the efficient construction of the pyrrolo[2,1-a]isoquinoline scaffold . The reaction conditions often include the use of transition-metal catalysts and specific reagents to facilitate the formation of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1,2-Diisopropyl 3-methyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This involves the replacement of one functional group with another, often facilitated by specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
1,2-Diisopropyl 3-methyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,2-Diisopropyl 3-methyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1,2-Diethyl 3-methyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate: This compound has a similar structure but with ethyl groups instead of isopropyl groups.
Dispiro[indoline-3,3′-pyrrolo[2,1-a]isoquinoline-1′,2′′-thiazolo[3,2-a]pyrimidine]: This compound features a dispiro structure, adding complexity and potential for different biological activities.
Uniqueness
1,2-Diisopropyl 3-methyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate is unique due to its specific substitution pattern and the presence of three carboxylate groups.
Properties
CAS No. |
853319-30-9 |
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Molecular Formula |
C22H23NO6 |
Molecular Weight |
397.4 g/mol |
IUPAC Name |
3-O-methyl 1-O,2-O-dipropan-2-yl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate |
InChI |
InChI=1S/C22H23NO6/c1-12(2)28-20(24)16-17(21(25)29-13(3)4)19(22(26)27-5)23-11-10-14-8-6-7-9-15(14)18(16)23/h6-13H,1-5H3 |
InChI Key |
UOISMFPBKYCKOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=C2C3=CC=CC=C3C=CN2C(=C1C(=O)OC(C)C)C(=O)OC |
Origin of Product |
United States |
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